Chlorhydrate de 4-bromo-2-méthylpyridine

Vue d'ensemble

Description

4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

4-Bromo-2-methylpyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis

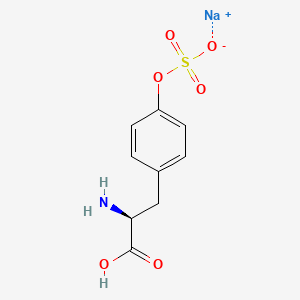

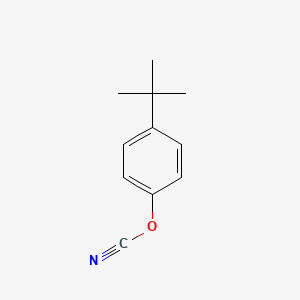

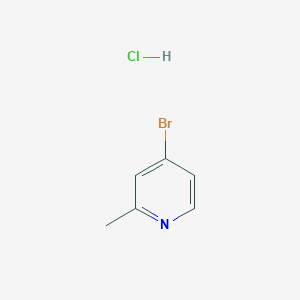

The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . The molecular weight is 172.02 . The SMILES string representation is Cc1cc(Br)ccn1 .Chemical Reactions Analysis

4-Bromo-2-methylpyridine reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It is also used in the preparation of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyridine is a light yellow liquid . It has a density of 1.450 g/mL at 25 °C . The refractive index n20/D is 1.556 .Applications De Recherche Scientifique

Synthèse organique

“Chlorhydrate de 4-bromo-2-méthylpyridine” est une matière première et un intermédiaire important dans la synthèse organique . Il est utilisé dans diverses réactions chimiques pour produire différents composés organiques.

Produits pharmaceutiques

Ce composé sert d’intermédiaire crucial dans l’industrie pharmaceutique . Il est utilisé dans la synthèse de divers médicaments et composés médicinaux.

Produits agrochimiques

Dans le domaine des produits agrochimiques, “this compound” est utilisé comme matière première pour la synthèse de pesticides, d’herbicides et d’autres produits agrochimiques .

Colorants

“this compound” trouve également son application dans l’industrie des colorants . Il est utilisé comme intermédiaire dans la production de certains types de colorants.

Synthèse de crown-ester-bipyridines

Ce composé est utilisé comme matière première dans la préparation de crown-ester-bipyridines . Cela implique un couplage réducteur au sodium ou au nickel, une oxydation de la chaîne latérale et une estérification.

Synthèse de viologènes

“this compound” est également utilisé dans la synthèse de viologènes . Les viologènes sont une famille de composés organiques utilisés dans une variété d’applications, notamment les dispositifs électrochromes, les herbicides et l’électronique moléculaire.

Mécanisme D'action

Target of Action

4-Bromo-2-methyl-pyridine hydrochloride is a type of organic compound known as a substituted pyridine . It is primarily used as a starting material in the synthesis of various chemical compounds . The specific targets of this compound can vary depending on the particular synthesis process it is involved in.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . The bromine atom in the compound can be replaced by other groups in these reactions, leading to the formation of new compounds.

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-methyl-pyridine hydrochloride are dependent on the specific reactions it is involved in. For example, in the synthesis of crown-ester-bipyridines and viologens, it participates in reductive coupling, oxidation, and esterification reactions . These reactions can lead to changes in various biochemical pathways, resulting in the production of new compounds.

Pharmacokinetics

As a synthetic reagent, it is primarily used in laboratory settings for the synthesis of other compounds . Its bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

The molecular and cellular effects of 4-Bromo-2-methyl-pyridine hydrochloride’s action are primarily seen in the new compounds it helps synthesize . The specific effects can vary widely depending on the nature of these compounds and their interactions with biological systems.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-methyl-pyridine hydrochloride can be influenced by various environmental factors. These include the conditions under which the compound is stored and used, such as temperature and pH, as well as the presence of other chemicals in the reaction environment . Careful control of these factors is essential to ensure the successful use of this compound in chemical synthesis.

Safety and Hazards

4-Bromo-2-methylpyridine is harmful if swallowed, irritating to the respiratory system and skin, and poses a risk of serious damage to eyes . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Pyridinium salts, including 4-Bromo-2-methylpyridine, have been highlighted for their synthetic routes, reactivity, and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-methyl-pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It interacts with various enzymes and proteins, facilitating the formation of corresponding diamines when reacted with 1,2-ethanediamine and 1,3-propanediamine . These interactions are crucial for the compound’s application in organic synthesis and medicinal chemistry.

Cellular Effects

The effects of 4-Bromo-2-methyl-pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Bromo-2-methyl-pyridine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in free radical bromination, nucleophilic substitution, and oxidation reactions highlights its versatility in biochemical processes . These mechanisms are fundamental to its role in organic synthesis and pharmaceutical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-methyl-pyridine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-methyl-pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

4-Bromo-2-methyl-pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s participation in metabolic processes can lead to changes in metabolite levels and metabolic flux . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-methyl-pyridine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is vital for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Bromo-2-methyl-pyridine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells . Understanding these subcellular dynamics is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Propriétés

IUPAC Name |

4-bromo-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDPKTQFQCXYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627673 | |

| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856834-97-4 | |

| Record name | Pyridine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.